N-(3,4-dimethoxyphenethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide
Description
This compound is an acetamide derivative characterized by a 3,4-dimethoxyphenethyl group linked via an acetamide bridge to a 2,2-dimethyl-2,3-dihydrobenzofuran moiety. Such structural features are often leveraged in medicinal chemistry for optimizing pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2)13-16-6-5-7-18(21(16)28-22)27-14-20(24)23-11-10-15-8-9-17(25-3)19(12-15)26-4/h5-9,12H,10-11,13-14H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUBOPUPWNDGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H23NO5
- Molecular Weight : 359.42 g/mol
- CAS Number : 139-76-4
- Melting Point : 124 °C
- Density : 1.130 g/cm³
Pharmacological Profile
The compound exhibits a range of biological activities that can be categorized as follows:
1. Anticancer Activity
Research has indicated that compounds similar to this compound may possess anticancer properties. A study evaluated various dihydrobenzofuran derivatives for their efficacy against human tumor cell lines. Notably, certain derivatives demonstrated significant cytotoxicity with GI(50) values less than 10 nM against breast cancer cell lines .
| Compound | GI(50) Value (µM) | Cancer Type |
|---|---|---|
| 2b | <0.01 | Breast |
| 2c | 0.3 | General |
2. Neuropathic Pain Relief
In models of neuropathic pain induced by spinal nerve ligation and paclitaxel treatment in rats, related benzofuran derivatives have shown promise in reversing pain without affecting locomotion. This suggests a selective action on cannabinoid receptors . The compound's mechanism may involve modulation of the endocannabinoid system, particularly through CB2 receptor agonism.
3. Antimitotic Activity
Dihydrobenzofuran compounds have been identified as potential antimitotic agents that inhibit tubulin polymerization. In vitro studies revealed that these compounds could disrupt mitosis at micromolar concentrations by interfering with the colchicine binding site on tubulin .
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets:
- CB2 Receptor Agonism : The compound's ability to activate CB2 receptors plays a crucial role in its analgesic effects.
- Tubulin Interaction : As an antimitotic agent, it inhibits the polymerization of tubulin, thereby disrupting normal cell division.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of related compounds:
- Anticancer Studies : A comprehensive screening of dihydrobenzofuran lignans indicated that modifications in their structure significantly impacted their anticancer activity. For instance, specific hydroxyl substitutions enhanced cytotoxicity against leukemia and breast cancer cell lines .
- Pain Management Trials : In preclinical trials involving neuropathic pain models, compounds similar to this compound successfully alleviated pain symptoms without adverse locomotor effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Physicochemical Properties
The table below highlights key structural differences and similarities between the target compound and related acetamides:
Key Observations:
- Backbone Rigidity : The target compound’s dihydrobenzofuran core provides conformational restraint, unlike the flexible alkyl chains in pesticide-related acetamides (e.g., pretilachlor, alachlor) .
- Phenethyl vs. Phenyl Chains : The phenethyl group in the target compound may enhance membrane permeability compared to Analog 1’s phenyl group, which lacks this extended chain .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
